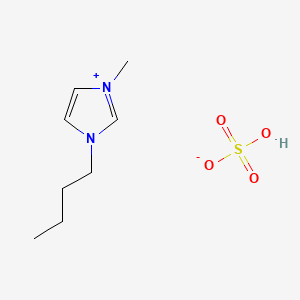

1-Butyl-3-methylimidazolium hydrogen sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.H2O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCVJPJCRAEILX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047971 | |

| Record name | 1-Butyl-3-methylimidazolium hydrogensulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262297-13-2 | |

| Record name | 1-Butyl-3-methylimidazolium hydrogensulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-Butyl-3-methylimidazolium hydrogen sulfate

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([Bmim]HSO₄)

Abstract

This technical guide provides a comprehensive overview of the ([Bmim]HSO₄), a prominent Brønsted acidic ionic liquid. Valued for its role as a recyclable catalyst and an environmentally benign solvent, [Bmim]HSO₄ has garnered significant attention in various fields, including organic synthesis and biomass processing.[1][2][3] This document details validated protocols for both conventional and microwave-assisted synthesis, offering a comparative analysis of these methodologies. Furthermore, it presents a thorough guide to the essential characterization techniques required to verify the structure, purity, and thermal properties of the synthesized ionic liquid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and thermal analysis (TGA/DSC). This paper is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and green chemistry, providing the foundational knowledge and practical steps for the successful preparation and validation of [Bmim]HSO₄.

Introduction: The Significance of [Bmim]HSO₄

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. They are distinguished by unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds.[2] These characteristics position them as "green" alternatives to volatile organic solvents.[4]

Within this class, imidazolium-based ILs are among the most extensively studied. The 1-Butyl-3-methylimidazolium ([Bmim]⁺) cation is a common structural motif, and its properties can be finely tuned by pairing it with different anions. When combined with the hydrogen sulfate anion (HSO₄⁻), the resulting ionic liquid, [Bmim]HSO₄, exhibits strong Brønsted acidity. This acidity, coupled with its other IL properties, makes [Bmim]HSO₄ a highly effective and reusable catalyst for a multitude of acid-catalyzed organic transformations, including esterifications, acetalizations, and the synthesis of various heterocyclic compounds.[1][2][5][6] Moreover, its efficacy as a solvent for the dissolution and processing of lignocellulosic biomass underscores its importance in the development of sustainable biorefining technologies.[3][7][8]

This guide provides the necessary technical details for scientists to synthesize and rigorously characterize [Bmim]HSO₄, ensuring its quality and suitability for research and development applications.

Synthesis of this compound

The synthesis of [Bmim]HSO₄ is typically a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction. Below, we detail both a conventional heating method and a modern, microwave-assisted approach, which offers significant advantages in terms of efficiency and sustainability.[9][10]

Conventional Synthesis via Halide Intermediate

This well-established method first produces a halide salt of the [Bmim]⁺ cation, which is then converted to the hydrogen sulfate salt.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.

-

Reaction: Heat the mixture at 70-80°C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by the formation of a biphasic system, with the denser ionic liquid forming the lower layer.

-

Purification: After cooling to room temperature, wash the crude product several times with a non-polar solvent such as diethyl ether or ethyl acetate to remove any unreacted starting materials. This step is crucial as the ionic liquid is immiscible with these solvents, while the starting materials are soluble.

-

Drying: Remove the residual solvent under vacuum to yield pure [Bmim]Cl as a viscous liquid or a low-melting solid.

Step 2: Anion Exchange to form [Bmim]HSO₄

-

Acidification: Dissolve the prepared [Bmim]Cl in a minimal amount of water.

-

Anion Exchange: Slowly add an equimolar amount of sulfuric acid (H₂SO₄) to the solution while stirring in an ice bath to control the exothermic reaction.

-

Work-up: The resulting mixture is stirred for several hours at room temperature. The aqueous solution is then evaporated under reduced pressure to remove water and the hydrochloric acid byproduct.

-

Final Drying: The resulting viscous liquid is dried extensively under high vacuum at 70-80°C to remove any remaining traces of water, yielding the final product, [Bmim]HSO₄.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry approach that dramatically reduces reaction times and often improves yields by promoting efficient and uniform heating.[10][11]

Protocol:

-

Reactant Setup: Place equimolar amounts of 1-methylimidazole and 1-butyl bromide in a sealed microwave-safe reaction vessel equipped with a magnetic stirrer.

-

Quaternization: Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 100°C) for a short period (typically 10-30 minutes).

-

Intermediate Purification: After cooling, wash the resulting [Bmim]Br with diethyl ether and dry under vacuum as described in the conventional method.

-

Anion Exchange: Dissolve the [Bmim]Br in a suitable solvent (e.g., methanol) and add an equimolar amount of sodium hydrogen sulfate (NaHSO₄).[12]

-

Reaction: Stir the mixture at 60-70°C for 2-4 hours. The reaction drives to completion with the precipitation of sodium bromide (NaBr).

-

Isolation: Filter the solid NaBr from the mixture.

-

Final Product: Evaporate the solvent from the filtrate under reduced pressure and dry the resulting ionic liquid under high vacuum to yield pure [Bmim]HSO₄.

Diagram 1: Synthesis Workflow

This diagram illustrates the two primary pathways for the synthesis of [Bmim]HSO₄.

A flowchart comparing the conventional and microwave-assisted synthesis routes for [Bmim]HSO₄.

Comparison of Synthesis Methods

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 24 - 48 hours | 10 - 30 minutes |

| Energy Consumption | High | Low |

| Yield | Good to Excellent | Typically Excellent |

| Solvent Usage | Often solvent-free, but purification requires solvents | Can be solvent-free[4] |

| Advantages | Simple equipment | Rapid, efficient, "green" methodology[9] |

| Disadvantages | Time and energy-intensive | Requires specialized microwave reactor |

Characterization of [Bmim]HSO₄

Rigorous characterization is essential to confirm the chemical structure, assess the purity, and determine the physical properties of the synthesized [Bmim]HSO₄.

Diagram 2: Characterization Framework

This diagram shows the relationship between the synthesized compound and the key analytical techniques used for its validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Brøsted Acidic Ionic Liquid ([Bmim]Hso4) Promoted Cyclocodensation Reaction: Synthesis of 3,4,5-Substituted Furan-2(5h)-Ones – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. biotechjournal.in [biotechjournal.in]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Microwave-assisted synthesis using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study on Microwave-Assisted Synthesis of Ionic Liquids Based on Dialkylimidazolium | Scientific.Net [scientific.net]

- 11. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids [mdpi.com]

- 12. mdpi.com [mdpi.com]

physicochemical properties of [Bmim][HSO4] ionic liquid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([Bmim][HSO4])

Authored by: Gemini, Senior Application Scientist

Foreword: The ascent of ionic liquids (ILs) as versatile solvents, catalysts, and reagents has marked a significant paradigm shift in the chemical and pharmaceutical sciences.[1] Among these, this compound, abbreviated as [Bmim][HSO4], has garnered considerable attention due to its Brønsted acidic nature, thermal stability, and recyclability.[1][2] This technical guide provides a comprehensive exploration of the core physicochemical properties of [Bmim][HSO4], offering researchers, scientists, and drug development professionals a foundational understanding of this promising ionic liquid. The insights and protocols herein are curated to facilitate informed experimental design and application development.

Synthesis and Structural Characterization

The synthesis of [Bmim][HSO4] is a critical first step that dictates its purity and, consequently, its physicochemical behavior. A common and effective method involves a two-step process, beginning with the quaternization of 1-methylimidazole with 1-bromobutane to form 1-butyl-3-methylimidazolium bromide ([Bmim][Br]), followed by an anion exchange reaction with a hydrogen sulfate source.[3]

Synthesis Protocol

A representative synthesis is detailed below:

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br])

-

Combine equimolar amounts of 1-methylimidazole and 1-bromobutane in a round-bottom flask.

-

The reaction is typically performed neat or with a minimal amount of a suitable solvent like acetonitrile.

-

Heat the mixture under reflux with vigorous stirring for 24-48 hours.

-

After cooling to room temperature, the resulting viscous liquid is washed multiple times with a non-polar solvent such as ethyl acetate or diethyl ether to remove unreacted starting materials.

-

The product is then dried under vacuum to yield pure [Bmim][Br].

Step 2: Anion Exchange to form [Bmim][HSO4]

-

Dissolve the synthesized [Bmim][Br] in a polar solvent, such as methanol.[3]

-

Add an equimolar amount of a hydrogen sulfate salt, for instance, sodium hydrogen sulfate (NaHSO4), to the solution.[3]

-

Stir the mixture at an elevated temperature (e.g., 68°C) for an extended period (e.g., 72 hours) to facilitate the anion exchange and the precipitation of the bromide salt byproduct (NaBr).[3]

-

Filter the reaction mixture to remove the precipitated salt.

-

The solvent is then removed from the filtrate under reduced pressure.

-

The resulting [Bmim][HSO4] is further purified by washing with a non-polar solvent and dried under vacuum.

References

- 1. Brøsted Acidic Ionic Liquid ([Bmim]Hso4) Promoted Cyclocodensation Reaction: Synthesis of 3,4,5-Substituted Furan-2(5h)-Ones – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the Relationship between the Composition of a Bronsted Acidic Task-Specific Ionic Liquid: 1-(4-Sulfonic Acid)-butyl-3-Methylimidazolium Hydrogen Sulfate ([bsmim] [HSO4]), and Its Behavior on Reactive Systems [mdpi.com]

1-Butyl-3-methylimidazolium hydrogen sulfate CAS number and structure

An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) for Researchers and Drug Development Professionals

Executive Summary

This compound, often abbreviated as [BMIM][HSO₄], is an acidic ionic liquid that has garnered significant attention across various scientific disciplines. Its unique combination of low volatility, thermal stability, and catalytic activity makes it a versatile tool in organic synthesis, green chemistry, and electrochemistry. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, with a focus on the mechanistic insights and practical methodologies relevant to professionals in research and drug development.

Introduction to Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. Imidazolium-based ILs are a prominent class, characterized by a positively charged imidazolium cation. The properties of these ILs, such as acidity, viscosity, and solubility, can be finely tuned by modifying the alkyl substituents on the cation (e.g., butyl and methyl groups in [BMIM]⁺) and by selecting an appropriate anion. The hydrogen sulfate ([HSO₄]⁻) anion imparts Brønsted acidity, making [BMIM][HSO₄] a recyclable acidic catalyst and solvent, positioning it as a greener alternative to conventional volatile organic solvents and mineral acids.[1][2][3]

Core Properties of this compound

Chemical Structure and Identification

The compound consists of a 1-butyl-3-methylimidazolium cation and a hydrogen sulfate anion. The structure is fundamental to its properties: the organic cation provides a non-volatile liquid medium, while the anion delivers the functional acidity.

CAS Number: 262297-13-2[1][2][4][5] Molecular Formula: C₈H₁₆N₂O₄S[1][2][5] Synonyms: [BMIM][HSO₄], BMIMHSO₄[4]

Caption: Chemical structures of the constituent ions of [BMIM][HSO₄].

Physicochemical Properties

The distinct properties of [BMIM][HSO₄] make it suitable for a wide range of laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Weight | 236.29 g/mol | [1][2][5][6] |

| Appearance | Colorless to reddish-green clear liquid | [1][4] |

| Density | ~1.28 g/mL (or g/cm³) at 30 °C | [1][5] |

| Melting Point | 33 °C | [5] |

| Flash Point | 284 °C | [7][8] |

| Viscosity | 3088 cP at 25 °C | [5] |

| Conductivity | 0.10 mS/cm | [5] |

| Solubility | Soluble in Methanol | [7] |

Synthesis and Characterization

General Synthesis Protocol

[BMIM][HSO₄] is typically synthesized via a two-step process. The first step involves the quaternization of 1-methylimidazole with 1-chlorobutane or 1-bromobutane to form 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) or bromide. The second step is an anion exchange reaction where the halide is replaced with hydrogen sulfate, often by reaction with sulfuric acid.

Causality: The choice of a halide precursor is crucial; it must be a good leaving group to facilitate the initial Sₙ2 reaction. The subsequent protonation and anion exchange with a strong acid like H₂SO₄ is an acid-base reaction that proceeds to completion, yielding the desired ionic liquid. The purity of the final product is critical, as residual halides can interfere with catalytic activity.

Characterization Techniques

The identity and purity of synthesized [BMIM][HSO₄] are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the 1-butyl-3-methylimidazolium cation.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the ionic liquid, with purities often exceeding 95-98%.[2][4][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational bands of the imidazolium ring and the sulfate anion.

Key Applications in Research and Development

As an Acidic Catalyst in Organic Synthesis

The Brønsted acidity of the [HSO₄]⁻ anion makes [BMIM][HSO₄] an effective and reusable catalyst for a variety of acid-catalyzed reactions, such as esterifications, formylations, and condensation reactions.[1][9] Its non-volatile nature simplifies product isolation and enables catalyst recycling, aligning with the principles of green chemistry.[10][11]

Mechanism of Action: In these reactions, the hydrogen sulfate anion acts as a proton donor, activating electrophiles (e.g., carbonyl groups) and facilitating nucleophilic attack. The ionic liquid medium can also enhance reaction rates and selectivity by stabilizing charged intermediates.

Experimental Protocol: Synthesis of 1,8-Dioxo-octahydroxanthenes

This protocol demonstrates the use of [BMIM][HSO₄] as a catalyst for the condensation of an aldehyde with dimedone.[2][3][11]

-

Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), dimedone (2 mmol), and a catalytic amount of [BMIM][HSO₄] (e.g., 0.25 mmol).

-

Reaction Conditions: Heat the mixture to 80 °C under solvent-free conditions and stir for the required time (typically short, e.g., 15-30 minutes).[11]

-

Work-up and Product Isolation: After cooling, add water to the reaction mixture. The solid product precipitates and can be isolated by filtration.

-

Catalyst Recovery: The aqueous filtrate contains the dissolved [BMIM][HSO₄]. The ionic liquid can be recovered by evaporating the water under reduced pressure and reused for subsequent reactions. This recyclability is a key advantage of the method.[10][11]

Caption: Workflow for xanthene synthesis using recyclable [BMIM][HSO₄].

Role in Green Chemistry and Biomass Processing

[BMIM][HSO₄] is an effective solvent for the pretreatment and dissolution of lignocellulosic biomass, such as wood and straw.[1][] Its acidity aids in the hydrolysis of cellulose and hemicellulose into fermentable sugars, which are precursors for biofuels and other valuable chemicals. The ability to dissolve biomass and catalyze its conversion in a single pot simplifies processing and reduces waste.[1]

Applications in Electrochemistry

In the field of electrochemistry, [BMIM][HSO₄] has been used as an additive in acidic sulfate solutions for the electrodeposition of zinc.[2][3][7] Its presence in the electrolyte bath can accelerate current efficiency, lower power consumption, and improve the surface morphology of the deposited metal.[2][3] This is attributed to the influence of the imidazolium cations on the electrochemical double layer and the overall conductivity of the solution.

Safety and Handling

As an acidic and corrosive substance, proper safety precautions are mandatory when handling [BMIM][HSO₄].

-

GHS Classification: Classified as causing severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).[6][13]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[6][8][13]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of any aerosols.[14]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[13][14]

-

Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[4][7]

-

Although it has low volatility, its corrosive nature demands careful handling. Always consult the latest Safety Data Sheet (SDS) before use.[13][14]

Conclusion and Future Outlook

This compound is a powerful and versatile ionic liquid with well-established roles in catalysis, green chemistry, and electrochemistry. For drug development professionals, its utility as a recyclable acid catalyst for synthesizing heterocyclic scaffolds (e.g., quinolines, xanthenes) is particularly noteworthy.[10][11] Future research will likely focus on expanding its applications, such as in the extraction of active pharmaceutical ingredients, and on the development of even more sustainable and task-specific ionic liquids based on its foundational structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Butyl-3-methylimidazolium hydrogen sulphate, ≥95% (HPLC) 262297-13-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound | 262297-13-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 1-Butyl-3-methylimidazolium hydrogensulfate, >98% | IoLiTec [iolitec.de]

- 6. This compound | C8H16N2O4S | CID 11424880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-BUTYL-3-METHYLIMIDAZOLIUM HYDROGENSULFATE | 262297-13-2 [chemicalbook.com]

- 8. 1-ブチル-3-メチルイミダゾリウム硫酸水素塩 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 13. iolitec.de [iolitec.de]

- 14. roco.global [roco.global]

Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([Bmim][HSO4]): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO4]). As a versatile Brønsted acidic ionic liquid, [Bmim][HSO4] finds extensive application as a catalyst and solvent in various chemical processes, including biomass conversion and organic synthesis.[1][2] A thorough understanding of its thermal behavior is paramount for ensuring safe and efficient process design, particularly in applications requiring elevated temperatures. This guide synthesizes experimental data with mechanistic insights to provide researchers, scientists, and drug development professionals with a robust understanding of the thermal characteristics of [Bmim][HSO4].

Thermal Stability Profile of [Bmim][HSO4]

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature window. Thermogravimetric analysis (TGA) is the primary technique employed to evaluate the thermal stability of [Bmim][HSO4], providing information on its decomposition onset temperature and subsequent mass loss profile.

Published data from TGA studies indicate some variability in the decomposition temperature of [Bmim][HSO4], which can be attributed to factors such as sample purity, heating rate, and the surrounding atmosphere. Some studies report a thermal decomposition temperature of approximately 250°C, with complete weight loss occurring at around 450°C.[3] Other investigations show a main weight loss region for [Bmim][HSO4] between 341.8°C and 411.9°C.[4] This discrepancy underscores the importance of carefully controlled experimental conditions and thorough sample characterization. Prolonged heating at elevated temperatures, even below the rapid decomposition point, can lead to the formation of degradation products that may lower the overall thermal stability of the ionic liquid.[5]

Key Thermal Properties

The following table summarizes the key thermal properties of [Bmim][HSO4] as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Thermal Parameter | Value | Technique | Reference(s) |

| Decomposition Onset (Tonset) | ~250 °C | TGA | [3] |

| Main Weight Loss Region | 341.8 - 411.9 °C | TGA | [4] |

| Complete Weight Loss | ~450 °C | TGA | [3] |

Proposed Thermal Decomposition Mechanism of [Bmim][HSO4]

The thermal decomposition of [Bmim][HSO4] is a complex process involving the degradation of both the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the hydrogen sulfate ([HSO₄]⁻) anion. The proposed mechanism is a multi-step process initiated by the deprotonation of the imidazolium ring, followed by the decomposition of the resulting N-heterocyclic carbene (NHC) and the subsequent breakdown of the hydrogen sulfate anion.

The decomposition of the [Bmim]⁺ cation is thought to proceed through pathways similar to those observed for other imidazolium-based ionic liquids.[6] The initial step is likely the removal of the acidic proton at the C2 position of the imidazolium ring, facilitated by the basicity of the hydrogen sulfate anion or other species present. This leads to the formation of an N-heterocyclic carbene (NHC). The unstable NHC can then undergo further reactions, including ring-opening and fragmentation, leading to the formation of volatile products such as 1-methylimidazole, 1-butene, and other smaller hydrocarbon fragments.

The thermal decomposition of the hydrogen sulfate anion is a critical aspect of the overall degradation process. At moderately elevated temperatures, two hydrogen sulfate anions can condense to form a pyrosulfate anion and a molecule of water.[7][8] At higher temperatures, the pyrosulfate can further decompose to release sulfur trioxide (SO₃), which can then react with any available water to form sulfuric acid.[9] In the presence of reducing agents, which may be formed from the decomposition of the organic cation, sulfur trioxide can be further reduced to sulfur dioxide (SO₂).

The following diagram illustrates the proposed multi-step decomposition pathway of [Bmim][HSO4].

References

- 1. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 2. Ammonium bisulfate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. saimm.co.za [saimm.co.za]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Sodium bisulfate - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Super simple sulfuric acid from bisulfate->pyrosulfate->hydrolysis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Unveiling of 1-Butyl-3-methylimidazolium Hydrogen Sulfate: A Comprehensive Technical Guide

Introduction: The Significance of Spectroscopic Characterization for Ionic Liquids

1-Butyl-3-methylimidazolium hydrogen sulfate, ([BMIM][HSO₄]), stands as a prominent member of the imidazolium-based ionic liquids (ILs). Its unique physicochemical properties, including its potential as a catalyst and a solvent in various chemical processes, have garnered significant interest within the scientific community.[1] A thorough understanding of its molecular structure and intermolecular interactions is paramount for its effective application and for the design of new, tailored ILs. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this endeavor, providing detailed insights into the molecular framework and the subtle interplay between the cationic and anionic components.

This in-depth technical guide provides a comprehensive overview of the NMR and IR spectroscopic data of [BMIM][HSO₄]. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of spectral interpretation and practical experimental protocols. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and field-proven insights.

Molecular Structure and Spectroscopic Correlation

The spectroscopic properties of [BMIM][HSO₄] are intrinsically linked to its molecular structure, which consists of a 1-butyl-3-methylimidazolium cation ([BMIM]⁺) and a hydrogen sulfate anion ([HSO₄]⁻). The cation possesses an aromatic imidazolium ring with butyl and methyl substituents, while the anion features a central sulfur atom bonded to four oxygen atoms, one of which is protonated.

Caption: Molecular structure of this compound.

The interaction between the acidic proton of the imidazolium ring (at the C2 position) and the hydrogen sulfate anion significantly influences the spectroscopic signatures.[2] This guide will delve into how these interactions are reflected in the NMR chemical shifts and IR vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of [BMIM][HSO₄]. Both ¹H and ¹³C NMR provide unique insights into the electronic environment of the nuclei within the molecule.

¹H NMR Spectroscopy: Probing the Protonic Environment

The ¹H NMR spectrum of [BMIM][HSO₄] reveals distinct signals for the protons of the imidazolium ring and the butyl and methyl substituents. The chemical shifts are sensitive to the solvent used and the nature of the anion.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Chemical Shift (ppm) in CDCl₃[3] | Chemical Shift (ppm) in D₂O[4] |

| H2 (Imidazolium Ring) | ~8.7 | 7.3 - 8.8 |

| H4, H5 (Imidazolium Ring) | ~7.4 | 7.3 - 8.8 |

| N-CH₂ (Butyl Chain) | ~4.2 | 3.4 - 4.3 |

| N-CH₃ | ~3.9 | 3.4 - 4.3 |

| CH₂ (Butyl Chain) | ~1.8 | 0.8 - 2.0 |

| CH₂ (Butyl Chain) | ~1.3 | 0.8 - 2.0 |

| CH₃ (Butyl Chain) | ~0.9 | 0.8 - 2.0 |

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Imidazolium Ring Protons (H2, H4, H5): The proton at the C2 position is the most deshielded (highest chemical shift) due to the electron-withdrawing effect of the two adjacent nitrogen atoms. Its chemical shift is particularly sensitive to hydrogen bonding interactions with the anion.[2] The protons at the C4 and C5 positions appear at slightly lower chemical shifts.

-

Alkyl Chain Protons: The protons on the carbon atoms attached to the nitrogen (N-CH₂ and N-CH₃) are deshielded compared to the other alkyl protons due to the electronegativity of the nitrogen atoms. The signals for the butyl chain protons show characteristic splitting patterns (triplets and multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Table 2: ¹³C NMR Chemical Shifts (δ) for 1-Butyl-3-methylimidazolium Cation in Different Solvents

| Carbon Assignment | Chemical Shift (ppm) in DMSO-d₆ |

| C2 (Imidazolium Ring) | ~137 |

| C4, C5 (Imidazolium Ring) | ~123, ~122 |

| N-CH₂ (Butyl Chain) | ~49 |

| N-CH₃ | ~36 |

| CH₂ (Butyl Chain) | ~31 |

| CH₂ (Butyl Chain) | ~19 |

| CH₃ (Butyl Chain) | ~13 |

Note: Data compiled from various sources. The anion has a minimal effect on the cation's ¹³C chemical shifts.

Interpretation of the ¹³C NMR Spectrum:

-

Imidazolium Ring Carbons (C2, C4, C5): Similar to the ¹H NMR spectrum, the C2 carbon is the most deshielded.

-

Alkyl Chain Carbons: The chemical shifts of the butyl and methyl carbons appear in the expected aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of [BMIM][HSO₄] involves careful sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of [BMIM][HSO₄].

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3][4]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution and lineshape.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the chemical shifts to an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak.[5]

-

Caption: A streamlined workflow for NMR analysis of [BMIM][HSO₄].

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups and probing the vibrational modes of [BMIM][HSO₄]. The IR spectrum exhibits characteristic absorption bands for both the [BMIM]⁺ cation and the [HSO₄]⁻ anion.

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3150-3100 | C-H stretching (Imidazolium ring) | [6] |

| ~2960-2870 | C-H stretching (Alkyl chains) | [7] |

| ~1570 | Imidazolium ring stretching | [6] |

| ~1155 | S-OH stretching | [7] |

| ~1027 | S-O stretching | [7] |

Note: Peak positions can be influenced by the physical state of the sample (neat liquid, solid, or in solution).

Interpretation of the FTIR Spectrum:

-

C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic imidazolium ring, while those below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic butyl and methyl groups.[6][7]

-

Imidazolium Ring Vibrations: The band around 1570 cm⁻¹ is a key indicator of the imidazolium ring structure.[6]

-

Hydrogen Sulfate Anion Vibrations: The strong absorptions in the 1200-1000 cm⁻¹ region are characteristic of the S-O and S-OH stretching vibrations of the hydrogen sulfate anion.[7] The presence and position of these bands are definitive for the identification of the [HSO₄]⁻ anion.

Experimental Protocol for FTIR Spectroscopy

The following protocol ensures the acquisition of high-quality and reproducible FTIR spectra of [BMIM][HSO₄].

Step-by-Step Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat [BMIM][HSO₄] onto a KBr or NaCl salt plate.

-

Place a second salt plate on top and gently press to form a thin liquid film.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the sample holder with the salt plates into the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the key absorption bands.

-

Caption: A standard workflow for FTIR analysis of liquid [BMIM][HSO₄].

Conclusion: A Synergistic Approach to Molecular Characterization

The synergistic use of NMR and IR spectroscopy provides a powerful and comprehensive approach to the characterization of this compound. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, while IR spectroscopy provides valuable information about the functional groups and vibrational modes present in the molecule. The data and protocols presented in this guide serve as a robust foundation for researchers and scientists working with this important ionic liquid, enabling a deeper understanding of its structure-property relationships and facilitating its application in various fields of chemical science and technology. The principles of spectral interpretation discussed herein, grounded in the fundamental concepts of molecular structure and intermolecular interactions, empower users to confidently analyze and utilize spectroscopic data in their research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Insights into this compound recovery from wastewater by electrodialysis with heterogeneous ion-exchange membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Acidity and pKa of 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([Bmim][HSO₄])

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium hydrogen sulfate, abbreviated as [Bmim][HSO₄], is a prominent member of the imidazolium-based ionic liquids class. It is recognized for its role as a reusable acidic catalyst in a variety of organic reactions.[1][2][3] This guide provides a comprehensive overview of the acidic properties of [Bmim][HSO₄], with a particular focus on the complexities of quantifying its acidity through parameters like the pKa value. While a definitive pKa value for neat [Bmim][HSO₄] is not readily found in the literature, this guide will delve into the established methodologies for characterizing its acidity, including potentiometric titration and UV-Vis spectrophotometry. Furthermore, it will explore the Hammett acidity function as a relevant measure of its acidic strength and provide detailed protocols for its synthesis and characterization.

Introduction: The Acidic Nature of [Bmim][HSO₄]

[Bmim][HSO₄] is an ionic liquid that exhibits distinct Brønsted acidity due to the presence of the hydrogen sulfate anion (HSO₄⁻). This anion can donate a proton, rendering the ionic liquid a protic medium and an effective acid catalyst.[1][4][5] Its utility has been demonstrated in various acid-catalyzed reactions, including esterification, formylation, and the synthesis of heterocyclic compounds.[1][6][7][8] The 1-butyl-3-methylimidazolium cation, while not directly contributing to the Brønsted acidity, influences the overall physicochemical properties of the ionic liquid, such as its viscosity, melting point, and solvent capabilities.

The quantification of the acidity of ionic liquids like [Bmim][HSO₄] is not as straightforward as for dilute aqueous solutions of common acids. The concept of pKa, the negative logarithm of the acid dissociation constant (Ka), is traditionally defined in and measured in aqueous media. In a non-aqueous and highly concentrated ionic environment, the meaning and measurement of pKa can be significantly different.

Physicochemical Properties of [Bmim][HSO₄]

A summary of the key physicochemical properties of [Bmim][HSO₄] is presented in the table below.

| Property | Value | Reference |

| CAS Number | 262297-13-2 | [9] |

| Molecular Formula | C₈H₁₆N₂O₄S | [3] |

| Molecular Weight | 236.29 g/mol | [3] |

| Appearance | Colorless to reddish-green clear liquid | [10] |

| Density | 1.28 g/mL | [3] |

Synthesis of [Bmim][HSO₄]

A common and straightforward method for the synthesis of [Bmim][HSO₄] involves the reaction of 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) with sodium hydrogen sulfate (NaHSO₄).

Experimental Protocol: Synthesis of [Bmim][HSO₄]

-

Reactant Preparation: In a round-bottom flask, dissolve 0.05 mol of 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) and 0.05 mol of sodium hydrogen sulfate (NaHSO₄) in 6 mL of methanol.

-

Reaction: Equip the flask with a reflux condenser and stir the mixture at 68 °C for 72 hours.

-

Workup: After the reaction is complete, the resulting mixture will contain the desired [Bmim][HSO₄] and a precipitate of sodium bromide (NaBr). The NaBr can be removed by filtration.

-

Purification: The methanol is then removed from the filtrate under reduced pressure to yield the ionic liquid. Further purification can be achieved by washing with an appropriate organic solvent to remove any unreacted starting materials.

Caption: Synthesis workflow for this compound.

Acidity Characterization: The Challenge of pKa in Ionic Liquids

As previously mentioned, directly applying the aqueous pKa concept to ionic liquids is challenging. The activity of protons and the dissociation equilibrium are heavily influenced by the ionic nature of the solvent itself. Therefore, alternative methods are often employed to describe the acidity of these systems.

Hammett Acidity Function (H₀)

For highly acidic non-aqueous systems, the Hammett acidity function (H₀) is a more appropriate measure of acidity than pH. It extends the pH scale into concentrated acidic solutions. The H₀ value is determined spectrophotometrically using a series of indicator bases.

Experimental Determination of Acidity/pKa

For researchers aiming to quantify the acidity of [Bmim][HSO₄] or similar ionic liquids, two primary experimental techniques are recommended: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the pKa of a substance. It involves the gradual addition of a titrant (a strong base in the case of an acidic analyte) and monitoring the potential difference (pH) of the solution.

-

Apparatus: A calibrated pH meter with a suitable electrode, a burette for the titrant, and a magnetic stirrer.

-

Sample Preparation: Prepare a solution of [Bmim][HSO₄] of known concentration in a suitable solvent. For ionic liquids, co-solvents like water or acetonitrile may be necessary to achieve a measurable titration curve.

-

Titration: Titrate the [Bmim][HSO₄] solution with a standardized solution of a strong base (e.g., NaOH). Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. The equivalence point is identified by the steepest part of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can also be used to determine the pKa of a compound, provided that the protonated and deprotonated forms of the substance have distinct absorption spectra. This method is particularly useful for samples with low solubility.

-

Apparatus: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a series of solutions of [Bmim][HSO₄] at a constant concentration in a series of buffer solutions with varying and known pH values.

-

Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the protonated and deprotonated forms is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, analysis of the entire spectrum at different pH values can provide a more robust determination of the pKa.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Applications in Research and Development

The acidic nature of [Bmim][HSO₄] makes it a valuable tool in various areas of chemical research and development:

-

Green Chemistry: As a low-volatility and recyclable catalyst, it offers a more environmentally benign alternative to traditional mineral acids.[3]

-

Organic Synthesis: It effectively catalyzes a wide range of reactions, including esterifications, transesterifications, and multi-component reactions.[1][6][7][8]

-

Biomass Conversion: Its ability to dissolve and hydrolyze biomass components makes it a promising medium for the conversion of renewable resources into biofuels and valuable chemicals.[3]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the Relationship between the Composition of a Bronsted Acidic Task-Specific Ionic Liquid: 1-(4-Sulfonic Acid)-butyl-3-Methylimidazolium Hydrogen Sulfate ([bsmim] [HSO4]), and Its Behavior on Reactive Systems | MDPI [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-BUTYL-3-METHYLIMIDAZOLIUM HYDROGENSULFATE | 262297-13-2 [chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Brøsted Acidic Ionic Liquid ([Bmim]Hso4) Promoted Cyclocodensation Reaction: Synthesis of 3,4,5-Substituted Furan-2(5h)-Ones – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound = 95 HPLC 262297-13-2 [sigmaaldrich.com]

- 10. This compound | 262297-13-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

theoretical and computational studies of [Bmim][HSO4]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([Bmim][HSO4])

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, [Bmim][HSO4], stands out as a versatile and Brønsted acidic ionic liquid (IL) with significant potential across various scientific domains, from catalysis to biomass processing.[1][2][3] Understanding its behavior at a molecular level is paramount for optimizing its applications and designing novel processes. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the intricate properties of [Bmim][HSO4]. We delve into the core principles of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offering field-proven insights into their application for studying this ionic liquid. This guide is structured to provide both a high-level understanding for interdisciplinary scientists and detailed protocols for computational researchers, ensuring a self-validating framework for future investigations.

Introduction: The Significance of [Bmim][HSO4]

Ionic liquids (ILs) are a class of salts with melting points below 100°C, possessing unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency.[2] Among the vast library of ILs, this compound ([Bmim][HSO4]) has garnered considerable attention.[4] Its defining feature is the Brønsted acidic nature of the hydrogen sulfate anion, which imparts catalytic activity in a wide range of organic reactions, including esterification, acetalization, and the synthesis of various heterocyclic compounds.[1][2]

The dual functionality of [Bmim][HSO4] as both a solvent and a catalyst makes it an attractive medium for "green" chemical processes.[1][2] Furthermore, its ability to interact with and dissolve biopolymers like cellulose and lignin opens avenues for biorefinery applications.[5][6] The complex interplay of electrostatic forces, hydrogen bonding, and van der Waals interactions between the [Bmim]⁺ cation and the [HSO4]⁻ anion governs its bulk properties and reactivity.[7] Theoretical and computational studies are indispensable tools for deconvoluting these interactions and predicting the behavior of [Bmim][HSO4] in various environments.

Theoretical and Computational Approaches: A Primer

The investigation of [Bmim][HSO4] at the molecular level predominantly relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. The choice between these methods is dictated by the specific scientific question, balancing computational cost with the desired level of accuracy and the length/time scales of the phenomenon under investigation.

Density Functional Theory (DFT): Unraveling Electronic Structure and Interactions

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the geometry, interaction energies, and spectroscopic properties of the [Bmim][HSO4] ion pair and its interactions with other molecules.[8][9]

Causality Behind Methodological Choices in DFT:

-

Functional Selection: The choice of the exchange-correlation functional is critical. For ILs, functionals that can accurately describe both covalent and non-covalent interactions, especially hydrogen bonding and dispersion forces, are essential. Hybrid functionals like B3LYP are commonly used, and dispersion-corrected functionals (e.g., ωB97X-D) are increasingly employed to capture the subtle but significant van der Waals interactions.[9][10][11]

-

Basis Set Selection: The basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets (e.g., 6-31G++(d,p)) are often a good starting point, offering a balance between accuracy and computational cost.[11] For higher accuracy, especially when calculating interaction energies, larger basis sets like those from the Dunning family (e.g., aug-cc-pVTZ) may be necessary.

Key Insights from DFT Studies on [Bmim][HSO4]:

-

Ion Pair Geometry: DFT calculations have been instrumental in determining the most stable conformation of the [Bmim][HSO4] ion pair. These studies reveal a strong hydrogen bond between the acidic hydrogen of the [HSO4]⁻ anion and the oxygen atoms, as well as interactions with the imidazolium ring of the cation.[7]

-

Interaction Energy Analysis: Techniques like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis, performed on DFT-optimized geometries, provide quantitative insights into the nature and strength of the interactions.[7] For instance, they can elucidate the charge transfer between the cation and anion and characterize the hydrogen bonds.

-

Reaction Mechanisms: DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. In the context of [Bmim][HSO4]-catalyzed reactions, DFT can be used to identify transition states, calculate activation energies, and elucidate the role of the ionic liquid in stabilizing intermediates.[2]

Experimental Protocol: DFT Calculation of the [Bmim][HSO4] Ion Pair

-

Structure Preparation:

-

Obtain the initial 3D coordinates of the 1-butyl-3-methylimidazolium cation and the hydrogen sulfate anion. These can be built using molecular modeling software (e.g., Avogadro, GaussView).

-

Manually place the anion in proximity to the cation, ensuring a reasonable starting orientation for potential hydrogen bonding.

-

-

Input File Generation (Gaussian Example):

-

%nprocshared and %mem specify the computational resources.

-

#p indicates the route section. B3LYP/6-31G++(d,p) specifies the functional and basis set. opt requests a geometry optimization, and freq calculates vibrational frequencies to confirm a true energy minimum.

-

0 1 represents the charge and spin multiplicity of the system.

-

-

Execution and Analysis:

-

Submit the input file to the Gaussian software.

-

After the calculation is complete, verify that the optimization converged and that there are no imaginary frequencies, which would indicate a saddle point.

-

Analyze the output file to obtain the optimized geometry, electronic energy, and vibrational frequencies.

-

Visualize the optimized structure and the vibrational modes corresponding to key interactions (e.g., O-H stretch of the anion).

-

Perform further analysis like NBO or AIM if required.

-

Molecular Dynamics (MD) Simulations: Probing Bulk Properties and Dynamics

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can provide insights into the bulk properties, structure, and dynamics of [Bmim][HSO4].[12][13][14]

Causality Behind Methodological Choices in MD:

-

Force Field Selection: The accuracy of an MD simulation is heavily dependent on the force field, which is a set of parameters that describe the potential energy of the system. For ionic liquids, specialized force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are often used.[15] The force field must accurately represent the charges, van der Waals parameters, and bonded terms for both the cation and anion.

-

Simulation Ensemble: The choice of thermodynamic ensemble (e.g., NVT for constant Number of particles, Volume, and Temperature; NPT for constant Number of particles, Pressure, and Temperature) depends on the property being investigated. NPT simulations are typically used to determine the density of the liquid at a given temperature and pressure.

Key Insights from MD Studies on [Bmim][HSO4]:

-

Bulk Physicochemical Properties: MD simulations can be used to calculate macroscopic properties such as density, viscosity, and diffusion coefficients.[16] These calculated values can be directly compared with experimental data to validate the force field.

-

Liquid Structure: Radial distribution functions (RDFs) obtained from MD simulations provide a detailed picture of the liquid's structure, revealing the average distances between different types of atoms and the coordination numbers of ions.[17] This allows for the characterization of the hydrogen bonding network in the bulk liquid.

-

Dynamics: MD simulations can track the movement of individual ions over time, allowing for the calculation of diffusion coefficients and ionic conductivity.[17] They can also provide insights into the timescale of dynamic processes like ion pair formation and dissociation.[13]

Experimental Protocol: MD Simulation of Bulk [Bmim][HSO4]

-

System Setup:

-

Define a simulation box (e.g., a cubic box with periodic boundary conditions).

-

Pack the simulation box with a sufficient number of [Bmim]⁺ and [HSO4]⁻ ion pairs (e.g., 512 pairs) at a low density to avoid steric clashes.

-

Assign force field parameters to all atoms.

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization to remove any unfavorable contacts in the initial configuration.

-

Gradually heat the system to the desired temperature under the NVT ensemble.

-

Run a simulation under the NPT ensemble to allow the density of the system to equilibrate. The convergence of properties like density and potential energy indicates that the system has reached equilibrium.

-

-

Production Run:

-

Once the system is equilibrated, perform a long production run (e.g., 50-100 ns) under the NVT or NPT ensemble, depending on the properties of interest.

-

Save the trajectory (atomic coordinates and velocities) at regular intervals for post-processing.

-

-

Analysis:

-

Calculate bulk properties like density and temperature from the production run.

-

Compute RDFs to analyze the liquid structure.

-

Calculate mean-squared displacements (MSDs) to determine diffusion coefficients.

-

Analyze hydrogen bonding dynamics.

-

Physicochemical Properties of [Bmim][HSO4]: A Computational Perspective

Computational studies have been instrumental in understanding and predicting the physicochemical properties of [Bmim][HSO4].

| Property | Computational Method | Key Findings |

| Density | MD Simulations (NPT ensemble) | Density decreases with increasing temperature. Good agreement with experimental data can be achieved with appropriate force fields.[18] |

| Viscosity | MD Simulations (e.g., using Green-Kubo relations) | [Bmim][HSO4] has a relatively high viscosity due to strong hydrogen bonding. The presence of co-solvents like water can significantly reduce viscosity.[5][16] |

| Conductivity | MD Simulations (from diffusion coefficients via Nernst-Einstein equation) | Ionic conductivity is influenced by the mobility of the individual ions. The presence of water increases conductivity.[16] |

| Thermodynamic Properties | DFT (for ion pair properties), MD (for bulk properties) | Excess molar volumes and partial molar volumes in mixtures can be calculated to understand deviations from ideal behavior.[19] |

Intermolecular Interactions and their Implications

The unique properties of [Bmim][HSO4] arise from the complex network of interactions within the liquid.

Caption: Key intermolecular interactions involving [Bmim][HSO4].

DFT and NBO/AIM analyses have shown that the strongest interaction in the [Bmim][HSO4] ion pair is the hydrogen bond between the acidic proton of the [HSO4]⁻ anion and the C2-H proton of the imidazolium ring.[7] These interactions are crucial for its catalytic activity, as the anion can act as a proton donor while the cation can stabilize charged intermediates.

When interacting with other molecules, such as nitrogenous compounds, the primary driving force is the strong interaction between the active hydrogen of the [HSO4]⁻ anion and heteroatoms like nitrogen.[7] In aqueous solutions, water molecules can disrupt the cation-anion network by forming hydrogen bonds with both the cation and the anion, leading to changes in the bulk properties of the mixture.[6][16]

Applications in Catalysis: A Mechanistic View

The Brønsted acidity of [Bmim][HSO4] makes it an efficient catalyst for a variety of organic transformations.[2] Computational studies have been pivotal in elucidating the mechanisms of these reactions.

Caption: Workflow for elucidating reaction mechanisms using DFT.

For example, in the synthesis of 3,4,5-substituted furan-2(5H)-ones, [Bmim][HSO4] is proposed to act by activating the aldehyde reactant through hydrogen bonding.[2] DFT calculations can be employed to model this activation step, calculate the energy barrier for the subsequent C-C bond formation, and ultimately map out the entire catalytic cycle. This level of mechanistic insight is invaluable for optimizing reaction conditions and designing more efficient catalytic systems.

Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable lens through which to view the molecular world of [Bmim][HSO4]. DFT and MD simulations have significantly advanced our understanding of its structure, properties, and reactivity. The synergy between computational predictions and experimental validation is crucial for the continued development of IL-based technologies.

Future research directions will likely focus on:

-

Development of more accurate force fields: This will enable more reliable predictions of dynamic properties and phase behavior.

-

Multiscale modeling: Combining quantum mechanical methods for the reactive site with classical methods for the bulk solvent will allow for the study of complex catalytic reactions in a realistic environment.

-

Machine learning: High-throughput computational screening, guided by machine learning algorithms, can accelerate the discovery of new task-specific ionic liquids with tailored properties.

This guide has provided a framework for understanding and applying computational methods to the study of [Bmim][HSO4]. By leveraging these powerful tools, researchers can unlock the full potential of this remarkable ionic liquid.

References

- 1. researchgate.net [researchgate.net]

- 2. Brøsted Acidic Ionic Liquid ([Bmim]Hso4) Promoted Cyclocodensation Reaction: Synthesis of 3,4,5-Substituted Furan-2(5h)-Ones – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental study on pretreatment effects of [BMIM]HSO4/ethanol on the thermal behavior of cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Predictions of Physicochemical Properties of Ionic Liquids with DFT [mdpi.com]

- 9. Size Matters: A Computational Study of Hydrogen Absorption in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Experimental and DFT calculation study of interaction between silver nanoparticle and 1-butyl-3-methyl imidazolium tetrafluoroborate ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Dynamics Simulation of the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Methylsulfate [Bmim][MeSO4 ]: Interfacial Properties at the Silica and Vacuum Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. molsimlab.com [molsimlab.com]

- 15. researchgate.net [researchgate.net]

- 16. Study on the Physicochemical Properties of the Mixture of Water and this compound Salt Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 17. Structure, Molecular Interactions, and Dynamics of Aqueous [BMIM][BF4] Mixtures: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Utility of 1-Butyl-3-methylimidazolium Hydrogen Sulfate [Bmim][HSO4] in Modern Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in Acid Catalysis

In the pursuit of sustainable and efficient chemical transformations, the field of organic synthesis has witnessed a significant shift away from conventional volatile organic solvents and corrosive mineral acids. Ionic liquids (ILs) have emerged at the forefront of this "green chemistry" revolution, offering a unique combination of desirable physical and chemical properties.[1][2] Among these, 1-Butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO4]) , a Brønsted acidic ionic liquid, has garnered substantial attention.[1][3]

[Bmim][HSO4] is a salt with a low melting point, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of organic substrates.[1] Its key feature is the inherent Brønsted acidity conferred by the hydrogen sulfate (HSO₄⁻) anion, allowing it to function as a powerful and, crucially, a recyclable catalyst for a multitude of organic reactions.[3][4][5] This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the mechanistic underpinnings, diverse applications, and field-proven protocols for employing [Bmim][HSO4] as a catalyst.

Caption: Figure 1: Structural components of [Bmim][HSO4].

The Causality of Catalysis: A Dual-Function System

The efficacy of [Bmim][HSO4] stems from its dual role as both a catalyst and a reaction medium. Its catalytic activity is not solely dependent on the proton-donating ability of the HSO₄⁻ anion. Mechanistic studies suggest a more complex, cooperative interaction between the cation and anion.

-

Brønsted Acidity: The primary catalytic driver is the hydrogen sulfate anion, which acts as a proton source to activate substrates, particularly carbonyl groups, thereby facilitating nucleophilic attack. This is analogous to the role of sulfuric acid but within a more controlled and reusable liquid matrix.[3]

-

Cationic Influence: The imidazolium cation ([Bmim]⁺) is not merely a passive spectator. The acidic proton at the C-2 position of the imidazolium ring can form hydrogen bonds with substrates, such as the oxygen atom of an aldehyde.[6] This interaction, coupled with electrostatic forces between the cation and electron-rich centers of a reactant, provides an "ambiphilic" or dual activation role, further enhancing the reaction rate and selectivity.[6]

This synergistic action allows for efficient catalysis under milder conditions than often required by traditional mineral acids, while the ionic liquid matrix provides a polar environment that can stabilize charged intermediates.

Applications & Experimental Protocols

[Bmim][HSO4] has proven to be a versatile catalyst for a wide range of organic transformations. Below are detailed protocols for several key applications.

Esterification Reactions

Esterification is a cornerstone reaction in organic synthesis, and [Bmim][HSO4] serves as an excellent, non-corrosive alternative to catalysts like H₂SO₄.[5] It has been effectively used for biodiesel synthesis via the esterification of fatty acids and for producing various esters.[7][8]

Protocol: Esterification of Oleic Acid with Methanol [7]

This protocol is optimized for the synthesis of methyl oleate, a primary component of biodiesel.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add oleic acid (1.0 eq), methanol (9.0 eq), and [Bmim][HSO4] (10 wt% relative to oleic acid).

-

Reaction: Heat the mixture to 120 °C with vigorous stirring. The reaction can be effectively accelerated using microwave irradiation.[7]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of oleic acid is complete (typically 30-60 minutes under microwave conditions).[7]

-

Work-up & Product Isolation: After cooling, transfer the mixture to a separatory funnel. The product, methyl oleate, will form an upper layer and can be separated by decantation. The lower ionic liquid layer contains the catalyst.

-

Catalyst Recycling: The [Bmim][HSO4] layer can be washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove residual product, dried under vacuum to remove traces of solvent and water, and reused for subsequent batches. Studies show minimal loss of activity even after four successive cycles.[7]

| Reactant 1 | Reactant 2 | Catalyst Loading | Temperature | Time (Microwave) | Conversion |

| Oleic Acid | Methanol | 10 wt% | 120 °C | 30 min | >95%[7] |

| Hexanoic Acid | n-Butanol | ~20 mol% | 110 °C | 4 h | ~90%[5][8] |

Synthesis of Heterocyclic Compounds

[Bmim][HSO4] excels in catalyzing multi-component reactions (MCRs) for the synthesis of complex heterocyclic structures, which are often the core of pharmacologically active molecules.[1][3]

Protocol: Three-Component Synthesis of 3,4,5-Substituted Furan-2(5H)-ones [1]

This one-pot protocol demonstrates the efficiency of [Bmim][HSO4] under solvent-free conditions.

-

Reagent Setup: In a small vial or flask, combine an aromatic aldehyde (1.0 mmol), an aniline derivative (1.0 mmol), a dialkyl acetylenedicarboxylate (1.0 mmol), and [Bmim][HSO4] (25 mol%).

-

Reaction: Stir the solvent-free mixture at 75 °C. The reaction is typically very rapid.

-

Monitoring: Monitor the reaction by TLC. Completion is often achieved within 20-30 minutes.[1]

-

Work-up & Product Isolation: Upon completion, cool the reaction mixture. Add water to wash the mixture and precipitate the crude product. The ionic liquid remains dissolved in the aqueous phase.

-

Purification: Collect the solid product by filtration and wash it with ethanol (e.g., 3 x 3 mL) to afford the pure furanone derivative. Yields are typically in the range of 71-94%.[1]

-

Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be heated under vacuum to remove water, allowing the catalyst to be recovered and reused.

Caption: Figure 2: General workflow for furanone synthesis and catalyst recycling.

Protocol: Synthesis of Quinoxaline Derivatives [9][10][11]

Quinoxalines are synthesized by the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[9][10] [Bmim][HSO4] provides a mild and efficient acidic environment for this transformation.

-

Reagent Setup: To a solution of an ortho-phenylenediamine (1.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of [Bmim][HSO4] (e.g., 10-20 mol%).

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction typically proceeds to completion within 1-2 hours, offering a significant time reduction compared to uncatalyzed or classic acid-catalyzed methods.[9]

-

Work-up & Product Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The crude product is then washed with water to remove the ionic liquid catalyst.

-

Purification: The solid product can be further purified by recrystallization from a suitable solvent like ethanol.

| Diamine | Dicarbonyl | Catalyst | Conditions | Yield |

| o-Phenylenediamine | Benzil | [Bmim][HSO4] | EtOH, RT | High |

| 4-Methyl-o-phenylenediamine | Benzil | [Bmim][HSO4] | EtOH, RT | High[9] |

Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis

The Biginelli reaction is a vital multi-component synthesis for producing dihydropyrimidinones, a class of compounds with diverse pharmacological properties.[12][13] While various ionic liquids have been explored, those with a hydrogen sulfate anion like [Bmim][HSO4] are effective Brønsted acid catalysts for this transformation.[12][14]

Caption: Figure 3: Simplified mechanism for the [Bmim][HSO4]-catalyzed Biginelli reaction.

Protocol: One-Pot Synthesis of DHPMs [12][15]

-

Reagent Setup: In a flask, mix an aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), urea or thiourea (1.2 mmol), and [Bmim][HSO4] (20 mol%).

-

Reaction: Heat the mixture at 80-100 °C under solvent-free conditions with stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up & Product Isolation: Cool the reaction mixture to room temperature and add cold water. The solid product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure DHPM.

Summary and Outlook

This compound, [Bmim][HSO4], stands out as a highly efficient, versatile, and environmentally benign catalyst for a variety of pivotal reactions in organic synthesis. Its key advantages include:

-

High Catalytic Activity: Effective for esterifications, condensations, and multi-component heterocyclic syntheses.[1][7][12]

-

Ease of Use: Often enables rapid, one-pot procedures under mild and solvent-free conditions.[1][3]

-

Recyclability: The catalyst can be easily separated from reaction products (often by simple water extraction) and reused multiple times with minimal loss of activity, enhancing the economic and environmental viability of the process.[7][16][17]

-

Green Credentials: Its low volatility and non-corrosive nature make it a superior alternative to traditional acid catalysts.[2][18]

For drug development professionals and researchers, incorporating [Bmim][HSO4] into synthetic workflows can lead to cleaner reaction profiles, simplified purifications, and reduced waste generation, aligning with the principles of sustainable chemistry.

References

- 1. Brøsted Acidic Ionic Liquid ([Bmim]Hso4) Promoted Cyclocodensation Reaction: Synthesis of 3,4,5-Substituted Furan-2(5h)-Ones – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic application of room temperature ionic liquids: [bmim][MeSO4] as a recyclable catalyst for synthesis of bis(indolyl)methanes. Ion-fishing by MALDI-TOF-TOF MS and MS/MS studies to probe the proposed mechanistic model of catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biginelli Reaction [organic-chemistry.org]

- 14. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 15. researchgate.net [researchgate.net]

- 16. [BMIm]HSO4 as a Green and Highly Efficient Catalyst for One-pot Synthesis of 3-Substituted Indoles under Ultrasound Irradiation [orgchemres.org]

- 17. researchgate.net [researchgate.net]

- 18. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Biomass Pretreatment using 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([Bmim][HSO₄])

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the application of the acidic ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO₄]), for the pretreatment of lignocellulosic biomass. The protocols and insights detailed herein are designed to be a practical resource for researchers aiming to deconstruct biomass into its primary components—cellulose, hemicellulose, and lignin—for subsequent conversion into biofuels, biochemicals, and other value-added products.

Introduction: The Role of [Bmim][HSO₄] in Biomass Valorization

Lignocellulosic biomass represents a vast and renewable resource. However, its inherent recalcitrance, stemming from the complex and intertwined structure of cellulose, hemicellulose, and lignin, poses a significant challenge to its efficient utilization. Pretreatment is a critical step to overcome this recalcitrance by disrupting the biomass structure and enhancing the accessibility of its components to enzymatic or chemical conversion.